molecular formula C8H8F2O B2701179 4-(2,2-Difluoroethyl)phenol CAS No. 1784794-52-0

4-(2,2-Difluoroethyl)phenol

Cat. No.: B2701179
CAS No.: 1784794-52-0
M. Wt: 158.148
InChI Key: SXLLRJWJRUCKQH-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,2-difluoroethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 2,2-difluoroethylamine under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with lipid membranes and enzymes .

Comparison with Similar Compounds

    Phenol: The parent compound, lacking the difluoroethyl group.

    4-Fluorophenol: Contains a single fluorine atom instead of the difluoroethyl group.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of the difluoroethyl group.

Comparison: 4-(2,2-Difluoroethyl)phenol is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring these characteristics .

Properties

IUPAC Name

4-(2,2-difluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLRJWJRUCKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784794-52-0
Record name 4-(2,2-difluoroethyl)phenol
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